rac Tamsulosin-d3 Hydrochloride

Stable Isotope Labeling LC-MS/MS Bioanalysis

Quantifying tamsulosin in complex biological matrices without isotopic interference compromises LC-MS/MS precision. rac Tamsulosin-d3 Hydrochloride (CAS 1189923-88-3) solves this as a deuterated internal standard. • +3 Da mass shift eliminates cross-talk; MRM transitions (m/z 412.1→231.1) distinct from native analyte (m/z 409.1→228.1). • Achieves LLOQ 0.05 ng/mL, precision <8.1% RSD, meeting FDA/ICH M10. • ≥98% purity, 99 atom% D for reliable validation.

Molecular Formula C20H29ClN2O5S
Molecular Weight 447.989
CAS No. 1189923-88-3
Cat. No. B562214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Tamsulosin-d3 Hydrochloride
CAS1189923-88-3
Synonyms5-[2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride;  Flomax-d3;  Harnal-d3;  Omnic-d3;  Pradif-d3;  YM 12617-1-d3;  YM 617-d3;  Yutanal-d3; 
Molecular FormulaC20H29ClN2O5S
Molecular Weight447.989
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
InChIInChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3;
InChIKeyZZIZZTHXZRDOFM-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Tamsulosin-d3 Hydrochloride – Bioanalytical Internal Standard


rac Tamsulosin-d3 Hydrochloride (CAS 1189923-88-3) is a deuterated internal standard of tamsulosin, characterized by the substitution of three hydrogen atoms with deuterium on the propyl side chain [1]. With a molecular weight of 447.99 g/mol (exhibiting a +3 Da mass shift relative to unlabeled tamsulosin hydrochloride), this stable isotope-labeled analog serves as a critical tool in quantitative LC-MS/MS bioanalysis and drug metabolism studies [2]. Its primary function is to enable accurate and precise quantification of tamsulosin in complex biological matrices by mitigating matrix effects and ionization variability inherent in mass spectrometric detection [3].

rac Tamsulosin-d3 Hydrochloride: Why Generic Tamsulosin Fails


Unlabeled tamsulosin hydrochloride (MW 444.97 g/mol) and other non-deuterated structural analogs cannot be substituted for rac Tamsulosin-d3 Hydrochloride in quantitative LC-MS/MS workflows. The near-identical physicochemical properties of the analyte and internal standard are essential to compensate for matrix effects and ionization fluctuations; however, using the unlabeled compound as an internal standard would result in mass spectral overlap and signal cross-talk, fundamentally precluding accurate peak integration [1]. The +3 Da mass shift introduced by the three deuterium atoms in rac Tamsulosin-d3 Hydrochloride provides the necessary mass separation to enable selective Multiple Reaction Monitoring (MRM) transitions (m/z 412.1→231.1) distinct from the native analyte (m/z 409.1→228.1), a critical requirement for achieving regulatory-acceptable method precision and accuracy in pharmacokinetic and bioequivalence studies [1][2].

rac Tamsulosin-d3 Hydrochloride: Differentiation Evidence


Isotopic Purity and Mass Shift

rac Tamsulosin-d3 Hydrochloride demonstrates a defined isotopic purity of 99 atom% D, ensuring minimal isotopic interference from residual unlabeled species . In contrast to the native analyte, tamsulosin hydrochloride (MW 444.97 g/mol), the incorporation of three deuterium atoms yields a molecular weight of 447.99 g/mol, corresponding to a +3 Da mass shift [1]. This mass differential enables baseline chromatographic co-elution with unambiguous mass spectrometric resolution, a fundamental prerequisite for accurate internal standard-based quantification.

Stable Isotope Labeling LC-MS/MS Bioanalysis

Validated LC-MS/MS Method Performance

A published LC-MS/MS method for tamsulosin quantification in human plasma directly employed d3-tamsulosin as the internal standard, demonstrating method performance that meets stringent bioanalytical validation criteria [1]. The method utilized distinct MRM transitions for the analyte (m/z 409.1→228.1) and the internal standard (m/z 412.1→231.1), achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL and a linear calibration range of 0.05-50 ng/mL [1]. Intra-day and inter-day precision, expressed as relative standard deviation (RSD), was consistently below 8.1% across quality control levels, and the extraction recovery ranged from 84.8% to 95.8% [1].

Method Validation Pharmacokinetics Plasma Quantification

Regulatory Bioanalytical Method Validation

The method developed using d3-tamsulosin as an internal standard demonstrated precision and accuracy within the acceptance criteria outlined in FDA and ICH M10 bioanalytical method validation guidelines [1]. The relative error (RE) of determined concentrations was maintained within ±15% (and within ±20% at the LLOQ), while intra-day and inter-day precision (RSD) remained below 8.1% across all QC levels [1]. These performance metrics are directly attributable to the effective matrix effect compensation provided by the deuterated internal standard.

Bioanalytical Method Validation FDA Guidance ICH M10

Storage Stability and Ambient Shipping

rac Tamsulosin-d3 Hydrochloride is recommended for storage at 2-8°C under refrigeration, a condition that is readily maintained in standard laboratory cold storage [1]. Notably, the compound can be shipped under ambient temperature conditions without degradation, as it remains stable for several days during transit . This shipping tolerance contrasts with some other deuterated reference standards that may require temperature-controlled shipping (e.g., dry ice for -20°C or -80°C storage), thereby reducing logistics costs and simplifying receiving procedures.

Storage Conditions Stability Logistics

rac Tamsulosin-d3 Hydrochloride – Application Scenarios


Clinical Pharmacokinetic Bioanalysis

In clinical trials evaluating tamsulosin pharmacokinetics (e.g., bioequivalence studies of generic formulations), rac Tamsulosin-d3 Hydrochloride is employed as the internal standard for LC-MS/MS quantification of plasma drug concentrations. As demonstrated by Liang et al. (2017), the method using this deuterated internal standard achieves an LLOQ of 0.05 ng/mL and precision (RSD) below 8.1%, meeting stringent regulatory requirements for pharmacokinetic data submission [1].

GLP Method Development and Validation

Contract Research Organizations (CROs) and pharmaceutical quality control laboratories utilize rac Tamsulosin-d3 Hydrochloride during method development and validation phases. The compound's defined isotopic purity (99 atom% D) and +3 Da mass shift ensure robust method performance with minimal interference, supporting the generation of validation reports that comply with FDA and ICH M10 guidelines [1].

DMPK Studies

In non-clinical DMPK studies, rac Tamsulosin-d3 Hydrochloride serves as a stable isotope-labeled tracer to investigate metabolic pathways and quantify tamsulosin in various biological matrices (e.g., plasma, urine, tissue homogenates). The deuterium labeling enables precise tracking of the parent compound without altering its physicochemical behavior, as confirmed by the validated LC-MS/MS method parameters [1].

Impurity Profiling and Forced Degradation

In pharmaceutical development, rac Tamsulosin-d3 Hydrochloride can function as a mass-labeled reference standard for identifying and quantifying degradation products or process impurities in tamsulosin drug substances and finished products. Its distinct mass shift facilitates selective detection in complex chromatographic profiles, aiding in the establishment of purity specifications and stability-indicating methods.

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